Biocatalytic (S)-Selectivity: Paenibacillus elgii B69 IRED vs. Candida parapsilosis CpIM1 Conversion and Enantioselectivity Comparison
The (S)-selective imine reductase (IRED) from Paenibacillus elgii B69 converts 2-methylpyrroline to (S)-2-methylpyrrolidine with >99% conversion at substrate concentrations up to 500 mmol/L [1]. In direct contrast, the homologous enzyme CpIM1 from Candida parapsilosis ATCC 7330 achieves only approximately 30% conversion and 75% ee for the same substrate under comparable conditions . This represents a >3.3-fold difference in conversion efficiency and a 24% absolute difference in enantiomeric excess.
| Evidence Dimension | Biocatalytic conversion efficiency and enantioselectivity for 2-methylpyrroline reduction |
|---|---|
| Target Compound Data | >99% conversion, >99% ee (S-enantiomer) using Paenibacillus elgii B69 IRED |
| Comparator Or Baseline | Candida parapsilosis ATCC 7330 CpIM1: ~30% conversion, 75% ee |
| Quantified Difference | >3.3-fold higher conversion; 24% absolute ee advantage |
| Conditions | 2-methylpyrroline substrate; IRED-catalyzed reduction with NADPH cofactor; optimized reaction conditions for each enzyme |
Why This Matters
Procurement decisions for biocatalytic synthesis routes must select the (S)-enantiomer when Paenibacillus elgii B69 IRED is the catalyst of choice, as this enzyme-substrate pairing achieves quantitative conversion and enantiopurity suitable for pharmaceutical manufacturing without additional purification.
- [1] von Langermann J, et al. Integration of ion exchange resin materials for a downstream-processing approach of an imine reductase-catalyzed reaction. Biotechnol Prog. 2020;36(5):e3024. View Source
